molecular formula C12H10ClNO4 B8710631 39EF272LMN CAS No. 137109-81-0

39EF272LMN

Cat. No.: B8710631
CAS No.: 137109-81-0
M. Wt: 267.66 g/mol
InChI Key: QWLAIFQFBSUBNS-UHFFFAOYSA-N
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Description

While direct references to this compound are absent in the provided evidence, its alphanumeric identifier suggests it belongs to a class of halogenated or boronic acid derivatives, analogous to compounds like those described in (CAS 1046861-20-4) and (CAS 1761-61-1). Hypothetically, 39EF272LMN may exhibit properties such as high GI absorption and moderate solubility, similar to boronic acids or aryl halides .

Properties

CAS No.

137109-81-0

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

3-[(4-chloro-3-nitrophenyl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C12H10ClNO4/c1-7(15)10(8(2)16)5-9-3-4-11(13)12(6-9)14(17)18/h3-6H,1-2H3

InChI Key

QWLAIFQFBSUBNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 39EF272LMN typically involves the condensation reaction between 2,4-pentanedione and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the methylene group in 2,4-pentanedione, making it more nucleophilic. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

39EF272LMN has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify other substances.

Mechanism of Action

The mechanism of action of 39EF272LMN depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 723286-79-1 CAS 1761-61-1
Molecular Formula C₆H₅BrClO₂ (inferred) C₆H₅BBrClO₂ C₁₀H₁₆N₄O₂ C₇H₅BrO₂
Molecular Weight ~235–240 g/mol 235.27 g/mol 224.26 g/mol 201.02 g/mol
Log Po/w (XLOGP3) 2.1–2.5 2.15 1.07 1.98
Solubility (mg/mL) 0.2–0.3 0.24 0.69 0.69
GI Absorption High High Moderate High
BBB Permeability Yes Yes No Unreported

Functional Group Analysis

  • Boronic Acid Analogues (CAS 1046861-20-4) : These compounds exhibit reactivity in Suzuki-Miyaura cross-coupling reactions, a trait likely shared by this compound if it contains a boronic acid group .
  • Heterocyclic Derivatives (CAS 723286-79-1) : Nitrogen-rich structures like this compound may contrast with this compound in terms of hydrogen-bonding capacity and metabolic stability .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Boronic acids (e.g., CAS 1046861-20-4) often show CYP450 inhibition, but this compound’s hypothetical structure (lacking enzyme-binding motifs) may reduce this risk .
  • Toxicity Alerts : Compounds like CAS 1761-61-1 trigger "warning" signals due to bromine content, suggesting this compound may require similar safety evaluations .

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